Cas no 943830-79-3 (3-bromo-6-chloro-2-fluorobenzonitrile)

3-bromo-6-chloro-2-fluorobenzonitrile structure
943830-79-3 structure
Product Name:3-bromo-6-chloro-2-fluorobenzonitrile
CAS番号:943830-79-3
MF:C7H2BrClFN
メガワット:234.452883243561
MDL:MFCD11846056
CID:1984245
PubChem ID:50997949
Update Time:2025-05-28

3-bromo-6-chloro-2-fluorobenzonitrile 化学的及び物理的性質

名前と識別子

    • 3-bromo-6-chloro-2-fluorobenzonitrile
    • 5-BROMO-2-CHLORO-6-FLUOROBENZONITRILE
    • 3-Bromo-6-chloro-2-fluorobenzonitrile (ACI)
    • AS-48281
    • SY353312
    • TWYUOUVQRHKSFE-UHFFFAOYSA-N
    • SCHEMBL1222829
    • MFCD11846056
    • 943830-79-3
    • DB-058190
    • AKOS027324396
    • F30157
    • CS-0138189
    • 3-Bromo-2-fluoro-6-chlorobenzonitrile
    • EN300-6775619
    • MDL: MFCD11846056
    • インチ: 1S/C7H2BrClFN/c8-5-1-2-6(9)4(3-11)7(5)10/h1-2H
    • InChIKey: TWYUOUVQRHKSFE-UHFFFAOYSA-N
    • ほほえんだ: N#CC1C(Cl)=CC=C(Br)C=1F

計算された属性

  • せいみつぶんしりょう: 232.90432g/mol
  • どういたいしつりょう: 232.90432g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 11
  • 回転可能化学結合数: 0
  • 複雑さ: 190
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.1
  • トポロジー分子極性表面積: 23.8Ų

3-bromo-6-chloro-2-fluorobenzonitrile 価格詳細 >>

関連分類 No. Product Name Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB461263-250 mg
3-Bromo-6-chloro-2-fluorobenzonitrile
943830-79-3
250MG
€173.50 2023-07-18
abcr
AB461263-1 g
3-Bromo-6-chloro-2-fluorobenzonitrile
943830-79-3
1g
€307.00 2023-07-18
abcr
AB461263-5 g
3-Bromo-6-chloro-2-fluorobenzonitrile
943830-79-3
5g
€1,143.60 2023-07-18
Apollo Scientific
PC500493-250mg
3-Bromo-6-chloro-2-fluorobenzonitrile
943830-79-3 95%
250mg
£80.00 2023-09-01
Apollo Scientific
PC500493-1g
3-Bromo-6-chloro-2-fluorobenzonitrile
943830-79-3 95%
1g
£157.00 2023-09-01
Apollo Scientific
PC500493-5g
3-Bromo-6-chloro-2-fluorobenzonitrile
943830-79-3 95%
5g
£491.00 2023-09-01
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FC11413-50g
3-bromo-6-chloro-2-fluorobenzonitrile
943830-79-3 95%
50g
$1500 2023-09-07
Fluorochem
037734-250mg
5-Bromo-2-chloro-6-fluorobenzonitrile
943830-79-3 95%
250mg
£93.00 2022-02-28
Fluorochem
037734-1g
5-Bromo-2-chloro-6-fluorobenzonitrile
943830-79-3 95%
1g
£188.00 2022-02-28
Fluorochem
037734-5g
5-Bromo-2-chloro-6-fluorobenzonitrile
943830-79-3 95%
5g
£791.00 2022-02-28

3-bromo-6-chloro-2-fluorobenzonitrile 合成方法

合成方法 1

はんのうじょうけん
1.1 Reagents: Hydroxylamine-O-sulfonic acid Solvents: Water ;  rt → 50 °C; 18 h, 50 °C; 50 °C → rt; 1 - 1.5 h, rt
リファレンス
Preparation of 4-oxo-3,4-dihydroquinazoline compounds as inhibitors of human immunodeficiency virus replication
, World Intellectual Property Organization, , ,

合成方法 2

はんのうじょうけん
1.1 Reagents: Hydroxylamine-O-sulfonic acid Solvents: Water ;  rt → 50 °C; 18 h, 50 °C; 50 °C → rt; 1 - 1.5 h, rt
リファレンス
Potent Long-Acting Inhibitors Targeting the HIV-1 Capsid Based on a Versatile Quinazolin-4-one Scaffold
Gillis, Eric P. ; Parcella, Kyle ; Bowsher, Michael; Cook, James H.; Iwuagwu, Christiana; et al, Journal of Medicinal Chemistry, 2023, 66(3), 1941-1954

合成方法 3

はんのうじょうけん
1.1 Reagents: Hydroxylamine-O-sulfonic acid Solvents: Water ;  rt → 50 °C; 18 h, 50 °C; 50 °C → rt; 1 - 1.5 h, rt
リファレンス
Preparation of two indazolylquinazolinone derivatives as inhibitors of human immunodeficiency virus replication useful in the treatment of HIV infections
, World Intellectual Property Organization, , ,

合成方法 4

はんのうじょうけん
1.1 Reagents: Hydroxylamine-O-sulfonic acid Solvents: Water ;  rt → 50 °C; 18 h, 50 °C; 50 °C → rt; 1 - 1.5 h, rt
リファレンス
Preparation of quinazolinyl-indazole derivatives and their use as inhibitors of human immunodeficiency virus replication
, World Intellectual Property Organization, , ,

合成方法 5

はんのうじょうけん
1.1 Reagents: Hydroxylamine-O-sulfonic acid Solvents: Water ;  rt → 50 °C; 18 h, 50 °C; 50 °C → rt; 1 - 1.5 h, rt
リファレンス
Preparation of heterocyclyl substituted acetamides as inhibitors of human immunodeficiency virus replication
, World Intellectual Property Organization, , ,

合成方法 6

はんのうじょうけん
1.1 Reagents: Hydroxylamine-O-sulfonic acid Solvents: Water ;  rt → 50 °C; 18 h, 50 °C; 50 °C → rt; 1 - 1.5 h, rt
リファレンス
Preparation of pyrido[2,3-d]pyrimidine derivatives as inhibitors of human immunodeficiency virus replication
, World Intellectual Property Organization, , ,

合成方法 7

はんのうじょうけん
1.1 Reagents: Hydroxylamine-O-sulfonic acid Solvents: Water ;  rt → 50 °C; 18 h, 50 °C; 50 °C → rt; 1 - 1.5 h, rt
リファレンス
Preparation of pyridopyrimidines as inhibitors of human immunodeficiency virus replication
, World Intellectual Property Organization, , ,

合成方法 8

はんのうじょうけん
1.1 Reagents: Hydroxylamine-O-sulfonic acid Solvents: Water ;  rt → 50 °C; 18 h, 50 °C; 50 °C → rt; 1 - 1.5 h, rt
リファレンス
Indazolylquinazolinone derivatives as inhibitors of human immunodeficiency virus replication and their preparation
, World Intellectual Property Organization, , ,

合成方法 9

はんのうじょうけん
1.1 Reagents: Hydroxylamine-O-sulfonic acid Solvents: Water ;  rt → 50 °C; 18 h, 50 °C; 50 °C → rt; 1 - 1.5 h, rt
リファレンス
Indazolylquinazolinones as inhibitors of human immunodeficiency virus replication and their preparation
, World Intellectual Property Organization, , ,

合成方法 10

はんのうじょうけん
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -78 °C; 10 min, -78 °C
1.2 -78 °C; 1 h, -78 °C → -20 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.4 Reagents: Hydroxylamine-O-sulfonic acid Solvents: Water ;  overnight, 50 °C
リファレンス
Structural and mechanistic bases for a potent HIV-1 capsid inhibitor
Bester, Stephanie M. ; Wei, Guochao ; Zhao, Haiyan ; Adu-Ampratwum, Daniel ; Iqbal, Naseer ; et al, Science (Washington, 2020, 370(6514), 360-364

合成方法 11

はんのうじょうけん
1.1 Reagents: Acetic acid ,  Acetic anhydride ,  Hydroxyamine hydrochloride ;  45 °C → 75 °C
リファレンス
Methods and intermediates for preparation of antiretroviral pyridine derivative useful for treatment of HIV-1 infections
, World Intellectual Property Organization, , ,

合成方法 12

はんのうじょうけん
1.1 Solvents: Water ;  18 h, rt → 50 °C; cooled
リファレンス
Preparation of 4-aminopicolic acid derivative herbicides
, World Intellectual Property Organization, , ,

合成方法 13

はんのうじょうけん
1.1 Reagents: Hydroxylamine-O-sulfonic acid Solvents: Water ;  18 h, 50 °C
リファレンス
Preparation of 2-(polysubstituted aryl)-6-amino-5-halo-4-pyrimidinecarboxylic acids as herbicides.
, World Intellectual Property Organization, , ,

3-bromo-6-chloro-2-fluorobenzonitrile Raw materials

3-bromo-6-chloro-2-fluorobenzonitrile Preparation Products

3-bromo-6-chloro-2-fluorobenzonitrile サプライヤー

Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:943830-79-3)3-bromo-6-chloro-2-fluorobenzonitrile
注文番号:A931273
在庫ステータス:in Stock
はかる:1g/5g/10g
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 15:04
価格 ($):162.0/683.0/890.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:943830-79-3)3-bromo-6-chloro-2-fluoroBenzonitrile
注文番号:LE7814
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 11:58
価格 ($):discuss personally
Email:18501500038@163.com
推奨される供給者
Amadis Chemical Company Limited
(CAS:943830-79-3)3-bromo-6-chloro-2-fluorobenzonitrile
A931273
清らかである:99%/99%/99%
はかる:1g/5g/10g
価格 ($):162.0/683.0/890.0
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:943830-79-3)3-bromo-6-chloro-2-fluoroBenzonitrile
LE7814
清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ
Email